molecular formula C15H16N4OS2 B4232092 2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4232092
M. Wt: 332.4 g/mol
InChI Key: UTQBIBLBFMUCDQ-UHFFFAOYSA-N
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Description

“2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic compound that belongs to the class of triazoloquinazolinones

Properties

IUPAC Name

2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-8-6-7-22-13(8)12-11-9(4-3-5-10(11)20)16-14-17-15(21-2)18-19(12)14/h6-7,12H,3-5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQBIBLBFMUCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and quinazolinones. Common synthetic routes may involve:

    Cyclization reactions: Formation of the triazolo ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of methylthio and methylthienyl groups via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For controlled synthesis and high purity.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Drug Discovery

Y020-1213 has been included in several screening libraries aimed at identifying potential therapeutic agents. Notably:

  • Aurora A-B Kinases Targeted Library : This library contains compounds that target Aurora kinases, which are critical in cell cycle regulation and have been implicated in cancer progression. The inclusion of Y020-1213 suggests its potential role in cancer therapeutics .

Anticancer Activity

Research indicates that compounds similar to Y020-1213 may possess anticancer properties. The structural motifs present in the compound are known to interact with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have highlighted:

  • Inhibition of Tumor Growth : Some derivatives have shown promise in inhibiting the growth of specific cancer cell lines, although detailed studies on Y020-1213 specifically are still forthcoming.

Neurological Research

The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects:

  • Potential Neuroprotective Effects : The presence of the triazole ring may contribute to neuroprotective activity by modulating neurotransmitter systems or reducing oxidative stress.

Screening for Kinase Inhibitors

Given its inclusion in kinase inhibitor libraries, Y020-1213 is being evaluated for its ability to inhibit various kinases involved in disease processes:

  • Kinase Inhibition Studies : Initial screenings may reveal its efficacy against specific kinases that are overexpressed or mutated in various cancers.

Mechanism of Action

The mechanism of action of “2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolinones: Compounds with similar core structures but different substituents.

    Thiophene derivatives: Compounds containing thiophene rings with various functional groups.

Uniqueness

“2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and applications.

Biological Activity

The compound 2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , also known by its ChemDiv ID Y020-1213, is a member of the triazoloquinazolinone family. This class of compounds has garnered interest due to their diverse biological activities, particularly in cancer research and other therapeutic areas.

  • Molecular Formula : C₁₅H₁₆N₄OS₂
  • Molecular Weight : 346.5 g/mol
  • SMILES Notation : Cc1c(C(C(C(CCC2)=O)=C2Nc2n3)n2nc3SC)scc1

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from various studies.

Anticancer Activity

A notable study assessed the antiproliferative effects of similar triazoloquinazoline derivatives on human colon cancer cell lines (HCT-116 and HT-29). The results showed that these compounds could induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors such as Bcl-2. The activation of Caspase 3 was also observed, leading to cell death in HT-29 cells .

CompoundCell LineIC50 (µM)Mechanism of Action
RB7HT-296.587Mitochondrial apoptosis pathway

Structure-Activity Relationship (SAR)

The biological evaluation of various derivatives has led to insights into the structure-activity relationship (SAR). For instance, modifications on the triazole and quinazoline rings significantly influence cytotoxicity and selectivity against cancer cell lines. Compounds with specific substituents demonstrated enhanced activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .

Case Studies

  • Study on Triazole Derivatives : A systematic investigation into mercapto-substituted 1,2,4-triazoles revealed their potential as chemopreventive agents. The synthesized compounds were screened for cytotoxic activity against human malignant cell lines, showing promising results in inhibiting cell proliferation .
  • Synthesis and Evaluation : Another study focused on the synthesis of triazolo-pyrimidine inhibitors targeting HBV surface antigen secretion. The results indicated that certain derivatives exhibited potent inhibitory activity without significant cytotoxicity at tested concentrations .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with condensation of triazole precursors with substituted cyclohexanone derivatives. For example, microwave-assisted synthesis (70–100°C, 20–60 minutes) can achieve yields >90% by accelerating cyclization steps . Key variables include solvent choice (e.g., DMF for solubility) and catalysts like p-toluenesulfonic acid (p-TSA), which enhance regioselectivity in fused-ring formation . Yield optimization requires monitoring via TLC and adjusting molar ratios of reactants (e.g., 1:1.2 for amine:carbonyl components) .

Q. Which spectroscopic methods are critical for structural validation?

  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., methylsulfanyl at δ 2.5–3.0 ppm, thiophen protons at δ 6.8–7.2 ppm) .
  • IR : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and triazole ring vibrations at 1550–1600 cm⁻¹ .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 413.12) .

Q. How does the methylsulfanyl group impact solubility and reactivity?

The methylsulfanyl substituent increases lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility. It participates in nucleophilic substitution reactions (e.g., with alkyl halides) to generate analogs for SAR studies .

Advanced Research Questions

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina, Glide) using crystal structures of enzymes like dihydrofolate reductase (DHFR) or kinases reveals key interactions:

  • The triazoloquinazolinone core forms hydrogen bonds with active-site residues (e.g., Asp94 in DHFR).
  • The 3-methylthiophen group engages in π-π stacking with hydrophobic pockets . MD simulations (AMBER) further validate stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported bioactivity data across analogs?

Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) arise from structural variations:

  • Substituent position : 3-methylthiophen-2-yl vs. 4-chlorophenyl alters steric hindrance and target affinity .
  • Assay conditions : Varying pH (5–7.4) affects protonation states of basic nitrogen atoms, influencing membrane penetration . Standardize protocols using CLSI guidelines to minimize variability.

Q. What methodologies assess metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS. Half-life (t1/2) <30 minutes indicates rapid CYP450-mediated oxidation .
  • Metabolite ID : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., sulfoxide formation from methylsulfanyl oxidation) .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers if asymmetric centers are present .
  • Stability studies : Store the compound at -20°C in amber vials to prevent photodegradation of the thiophen moiety .
  • Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
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2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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